molecular formula C11H12O4 B11800257 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid

Cat. No.: B11800257
M. Wt: 208.21 g/mol
InChI Key: DCKARNOZXBVDCG-UHFFFAOYSA-N
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Description

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C11H10O4 It is characterized by a furan ring substituted with a cyclopentanecarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The carboxylic acid group can be converted to esters or amides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(Cyclopentanemethyl)furan-2-carboxylic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and cyclopentanecarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyclopentanecarbonyl group, making it less hydrophobic.

    5-(Cyclopentanecarbonyl)furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for hydrogen bonding.

    Cyclopentanecarboxylic acid: Lacks the furan ring, reducing its aromatic character.

Uniqueness

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is unique due to the combination of a furan ring and a cyclopentanecarbonyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(cyclopentanecarbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-10(7-3-1-2-4-7)8-5-6-9(15-8)11(13)14/h5-7H,1-4H2,(H,13,14)

InChI Key

DCKARNOZXBVDCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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